(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid
CAS No.: 937048-39-0
Cat. No.: VC2272882
Molecular Formula: C15H23BN2O4
Molecular Weight: 306.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937048-39-0 |
|---|---|
| Molecular Formula | C15H23BN2O4 |
| Molecular Weight | 306.17 g/mol |
| IUPAC Name | [3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 |
| Standard InChI Key | JBOOIEDHOGPRIZ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Introduction
Chemical Properties and Structure
The chemical properties of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid are largely determined by its distinct functional groups and their electronic interactions. The boronic acid group is mildly acidic and can participate in hydrogen bonding, while also serving as a Lewis acid due to the electron-deficient boron center. The piperazine ring contributes basic nitrogen atoms, with one being deactivated by the Boc protecting group. This creates an interesting electronic distribution across the molecule that influences its reactivity patterns and solubility characteristics in various solvents.
Molecular Information
The closely related pinacol ester form of this compound has been more extensively characterized, with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₃BN₂O₄ |
| Molecular Weight | 388.3 g/mol |
| CAS Number | 540752-87-2 |
| European Community (EC) Number | 974-177-6 |
| Physical State | Typically a solid at room temperature |
The boronic acid form would differ primarily in the boronic acid moiety, replacing the pinacol ester with -B(OH)₂, resulting in a lower molecular weight and different physicochemical properties. The boronic acid form would likely exhibit greater water solubility compared to the pinacol ester due to the hydrophilic nature of the B(OH)₂ group .
Structural Analysis
The structural features of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid include several key components that define its chemical behavior. The compound contains a phenyl ring that serves as the central scaffold connecting the boronic acid and piperazine functionalities. The boronic acid group (-B(OH)₂) at the meta position is the primary reactive site for cross-coupling reactions, while the piperazine ring connected to the phenyl group creates a flexible, basic nitrogen-containing moiety. The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens serves as a protecting group that can be removed under specific acidic conditions to generate a secondary amine for further derivatization .
In the commonly studied pinacol ester form, the -B(OH)₂ group is protected by condensation with pinacol (2,3-dimethyl-2,3-butanediol), forming a cyclic boronate structure that enhances stability while maintaining reactivity for cross-coupling reactions. This protection is important because free boronic acids can undergo dehydration to form boroxines, which can complicate purification and characterization. The pinacol ester provides a more stable form for storage, handling, and application in synthesis protocols .
Related Compounds and Derivatives
The most prominent derivative of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is its pinacol ester form, also known as 3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester or tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate. This derivative has been well-characterized and appears frequently in chemical databases and literature. The pinacol ester provides enhanced stability compared to the free boronic acid, making it more suitable for storage and handling in laboratory settings. The cyclic structure of the pinacol group also confers different solubility properties, generally increasing solubility in organic solvents while decreasing water solubility compared to the free boronic acid .
Several structural isomers of this compound exist, including the para-substituted variant (4-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid pinacol ester. This positional isomer alters the spatial relationship between the boronic acid and piperazine groups, which can affect reactivity patterns in certain chemical transformations. The choice between meta and para isomers would depend on the specific synthetic target and the desired orientation of substituents in the final products .
Other significant derivatives include the deprotected piperazine forms, where the Boc group has been removed to expose a secondary amine. These derivatives are typically generated as synthetic intermediates during multi-step synthesis processes, enabling further functionalization of the piperazine nitrogen. The deprotection is commonly achieved using trifluoroacetic acid (TFA) or HCl, resulting in the formation of the corresponding amine salt that can be neutralized for subsequent reactions .
Synthesis and Preparation
The synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid typically follows well-established routes in organoboron chemistry. A common synthetic approach involves palladium-catalyzed borylation of the corresponding aryl halide. In this procedure, a 3-bromophenyl compound containing the Boc-piperazine moiety undergoes reaction with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and base. This directly yields the pinacol ester, which can be hydrolyzed to obtain the free boronic acid if required. The borylation step generally proceeds under mild conditions, preserving the Boc protecting group and other sensitive functionalities .
The preparation of these compounds typically requires anhydrous conditions and inert atmosphere techniques to prevent unwanted oxidation or protodeboronation of the boronic acid functionality. Purification is commonly achieved through column chromatography or recrystallization, with the more stable pinacol ester being easier to purify and handle compared to the free boronic acid form .
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